molecular formula C17H15BrN4O4S2 B3009923 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide CAS No. 1021071-12-4

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide

Cat. No.: B3009923
CAS No.: 1021071-12-4
M. Wt: 483.36
InChI Key: ZFIIYWJFQVHRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a 5-bromothiophen-2-yl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a cyclopropyl(methyl)sulfamoyl group at the para position.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O4S2/c1-22(11-4-5-11)28(24,25)12-6-2-10(3-7-12)15(23)19-17-21-20-16(26-17)13-8-9-14(18)27-13/h2-3,6-9,11H,4-5H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIIYWJFQVHRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of the oxadiazole intermediate with the benzamide derivative under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating its potential as a therapeutic agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may be effective in developing new antimicrobial agents targeting resistant strains of bacteria and fungi.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The oxadiazole ring interacts with cellular enzymes involved in DNA replication and repair, leading to increased cellular stress and apoptosis.

Applications in Material Science

In addition to its biological applications, N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is also explored in material science:

  • Organic Electronics : Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
  • Catalysis : The compound can serve as a building block for synthesizing more complex materials, contributing to advancements in catalytic processes.

Case Studies

  • Antimicrobial Development :
    • A study demonstrated that modifications to the sulfamoyl group enhanced the compound's activity against resistant bacterial strains. This research supports its potential as a lead compound for new antibiotics.
  • Anticancer Research :
    • In vitro studies showed that the compound significantly reduced cell viability in cancer cell lines at low concentrations, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or receptors is being studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazoles

The following compounds share the 1,3,4-oxadiazole scaffold but differ in substituents, which critically affect their biological and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name (or Identifier) Sulfamoyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound Cyclopropyl(methyl) 5-bromothiophen-2-yl ~471.3 (estimated) Potential antifungal (inferred) -
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) 4-methoxyphenylmethyl ~535.5 (estimated) Antifungal (C. albicans), TrxR inhibitor
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) Furan-2-yl ~493.6 (estimated) Antifungal (C. albicans), TrxR inhibitor
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (Compound 8) None (simple benzamide) 5-chlorothiophen-2-yl ~361.8 (estimated) Synthetic intermediate
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(N,N-dimethylsulfamoyl)benzamide Dimethyl 5-bromothiophen-2-yl 457.3 Unknown activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide Dipropyl 5-chlorothiophen-2-yl ~484.0 (estimated) Unknown activity

Key Observations

Benzyl(methyl) (LMM5): Enhances aromatic interactions but may reduce metabolic stability due to the benzyl group . Dimethyl (): Lower steric hindrance and higher polarity, possibly reducing membrane permeability .

Oxadiazole Substituent Effects: Bromothiophene vs. Furan (LMM11): The oxygen atom in furan may participate in hydrogen bonding, but its reduced aromaticity compared to thiophene could weaken π-π interactions .

Biological Activity :

  • LMM5 and LMM11 inhibit C. albicans growth at low µg/mL concentrations, linked to thioredoxin reductase (TrxR) inhibition . The target compound’s bromothiophene and cyclopropyl groups may optimize similar interactions.
  • Compound 8 () lacks a sulfamoyl group, highlighting its role as a synthetic intermediate rather than a bioactive molecule .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a brominated thiophene moiety, an oxadiazole ring, and a benzamide group with a cyclopropylmethylsulfamoyl substituent. This article explores its biological activities, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Bromothiophene A brominated thiophene ring that enhances biological activity through halogen interactions.
Oxadiazole Ring Contributes to the compound's reactivity and potential pharmacological properties.
Benzamide Group Provides a site for further modifications to enhance activity.
Cyclopropylmethylsulfamoyl Introduces unique steric and electronic properties that may influence binding affinity and selectivity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Several derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, compounds with similar oxadiazole structures have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms including mitochondrial dysfunction and activation of caspases .
  • Anti-inflammatory Effects : Compounds within this chemical class have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

The specific mechanism of action for this compound is still under investigation; however, several hypotheses include:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in pain and inflammation signaling pathways.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various oxadiazole derivatives, this compound was found to exhibit IC50 values in the low micromolar range against HT-29 and TK-10 cell lines. The compound induced significant apoptotic markers after 24 hours of exposure, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of related compounds demonstrated that those containing the oxadiazole moiety displayed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains. The presence of the bromothiophene ring was crucial for enhancing the antimicrobial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.